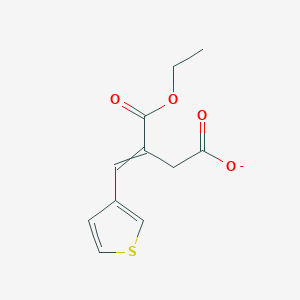
3-(Ethoxycarbonyl)-4-(thiophen-3-yl)but-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Ethoxycarbonyl)-4-(thiophen-3-yl)but-3-enoate is an organic compound that features both an ester functional group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethoxycarbonyl)-4-(thiophen-3-yl)but-3-enoate typically involves the reaction of ethyl acetoacetate with thiophene-3-carbaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by esterification to yield the desired product. The reaction conditions often include the use of a base such as piperidine or pyridine, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Ethoxycarbonyl)-4-(thiophen-3-yl)but-3-enoate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-(Ethoxycarbonyl)-4-(thiophen-3-yl)but-3-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of materials with specific electronic properties, such as conductive polymers.
Mechanism of Action
The mechanism of action of 3-(Ethoxycarbonyl)-4-(thiophen-3-yl)but-3-enoate involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a versatile building block, participating in various reactions to form more complex structures. In biological systems, its mechanism may involve binding to specific enzymes or receptors, although detailed studies are required to elucidate these pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methoxycarbonyl)-4-(thiophen-3-yl)but-3-enoate
- 3-(Ethoxycarbonyl)-4-(furan-3-yl)but-3-enoate
- 3-(Ethoxycarbonyl)-4-(pyridin-3-yl)but-3-enoate
Uniqueness
3-(Ethoxycarbonyl)-4-(thiophen-3-yl)but-3-enoate is unique due to the presence of the thiophene ring, which imparts specific electronic properties and reactivity. This makes it particularly valuable in the synthesis of compounds with desired electronic characteristics, such as conductive polymers and materials for electronic applications.
Properties
CAS No. |
831222-71-0 |
|---|---|
Molecular Formula |
C11H11O4S- |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
3-ethoxycarbonyl-4-thiophen-3-ylbut-3-enoate |
InChI |
InChI=1S/C11H12O4S/c1-2-15-11(14)9(6-10(12)13)5-8-3-4-16-7-8/h3-5,7H,2,6H2,1H3,(H,12,13)/p-1 |
InChI Key |
RKCANFZUBKSCDS-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C(=CC1=CSC=C1)CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















